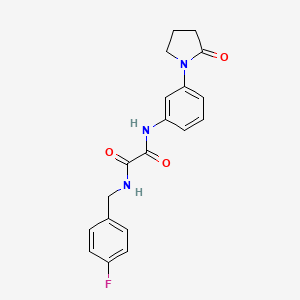

![molecular formula C11H9Cl2NS B2717411 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole CAS No. 73765-41-0](/img/structure/B2717411.png)

4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole

Overview

Description

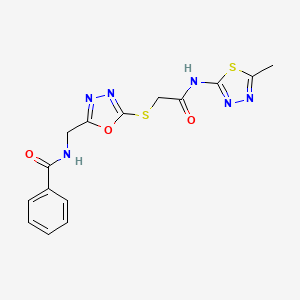

“4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole” is a complex organic compound containing a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has chloromethyl and chlorophenylmethyl substituents attached to the thiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method, followed by the introduction of the chloromethyl and chlorophenylmethyl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered thiazole ring, with the chloromethyl and chlorophenylmethyl groups attached at the 4 and 2 positions, respectively .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the electronegative chlorine atoms and the reactivity of the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar bonds, and the overall polarity of the molecule .Scientific Research Applications

Theoretical Study of Intramolecular Hydrogen Bonds in Thiazole Derivatives

A theoretical study conducted on thiazole derivatives, including variants of 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole, explored the intramolecular hydrogen bonds formed by CH...X (X = N, O, or Cl) interactions. This research utilized all-electron calculations to demonstrate the presence of single H-bond, CH...Cl, in these molecules, providing insights into their structural stability and potential reactivity. The study suggested that these hydrogen bonds contribute significantly to the molecular properties, offering a foundation for further exploration of thiazole derivatives in various scientific applications (Castro et al., 2007).

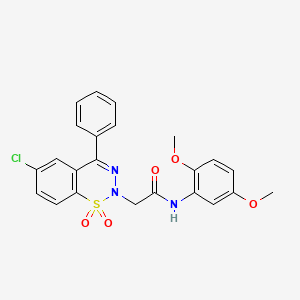

Structural Characterization and Synthesis

Research on the structural characterization of isostructural thiazoles, closely related to 4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole, highlighted the synthesis of compounds in high yields. These studies utilized single crystal diffraction for structure determination, revealing the planar nature of the molecules apart from certain substituted phenyl groups. Such structural insights are crucial for the development of new materials with potential applications in electronic devices and sensors (Kariuki et al., 2021).

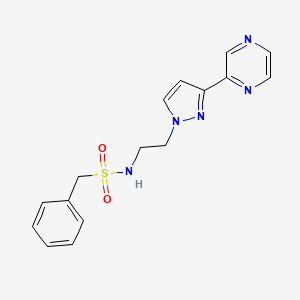

Antimicrobial Properties

Explorations into the antimicrobial properties of thiazole derivatives have led to the synthesis of compounds with significant activity against various bacterial and fungal strains. One study focused on the creation of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, revealing moderate antimicrobial activity. This research paves the way for the development of new antimicrobial agents that could be used in medical and agricultural fields (Sah et al., 2014).

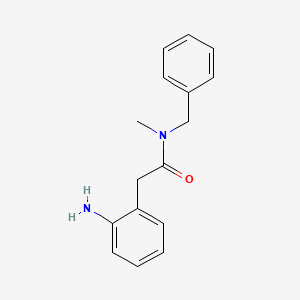

Antitumor and Antifilarial Agents

Investigations into thiazole derivatives as potential antitumor and antifilarial agents have identified compounds with significant in vivo activity. This research has opened new avenues for the development of treatments against specific types of cancer and filarial infections, contributing to the broader field of medicinal chemistry and pharmacology (Kumar et al., 1993).

Corrosion Inhibition of Iron

Studies on the inhibition performance of thiazole derivatives against the corrosion of iron have employed density functional theory (DFT) calculations and molecular dynamics simulations. These research efforts aim to develop more effective corrosion inhibitors for protecting metals, with implications for industrial applications and materials science (Kaya et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NS/c12-6-10-7-15-11(14-10)5-8-1-3-9(13)4-2-8/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOSBKMDYGIXOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC(=CS2)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-1,3-thiazole | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)prop-2-enamide](/img/structure/B2717330.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B2717338.png)

![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2717344.png)

![2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide](/img/structure/B2717345.png)

![5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2717347.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717349.png)